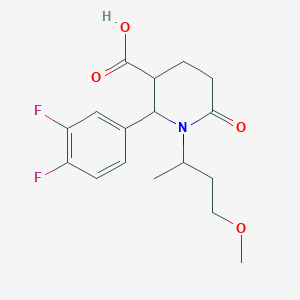
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid, also known as DF-MOC-Pip, is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research.
作用机制
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid exerts its biological effects through the inhibition of certain enzymes and the modulation of ion channels. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain.
Biochemical and Physiological Effects:
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the potential to act as a neuroprotective agent. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several advantages for use in lab experiments, including its potent inhibitory activity against certain enzymes and its ability to modulate ion channels. However, the synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry. Additionally, the potential therapeutic effects of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid have not yet been fully elucidated, and further studies are needed to determine its safety and efficacy.
未来方向
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several potential future directions for research, including its potential as a therapeutic agent for Alzheimer's disease, its ability to modulate ion channels in the brain, and its potential as a neuroprotective agent. Further studies are needed to determine the safety and efficacy of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid in animal models and clinical trials. Additionally, the development of more efficient and cost-effective synthesis methods for 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid may facilitate its use in future research.
合成方法
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method includes the preparation of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-hydroxypiperidine-3-carboxylic acid, which is then converted into 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid through the use of coupling agents and protecting groups. The synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry.
科学研究应用
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the activity of certain ion channels in the brain.
属性
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-10(7-8-24-2)20-15(21)6-4-12(17(22)23)16(20)11-3-5-13(18)14(19)9-11/h3,5,9-10,12,16H,4,6-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLMXUPOOJFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
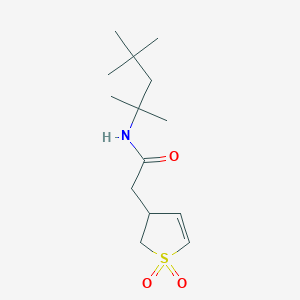
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
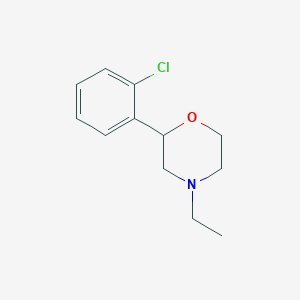
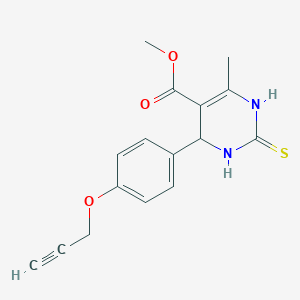
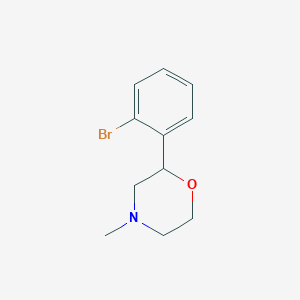
![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)